4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC13425238
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO6 |
|---|---|
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17) |
| Standard InChI Key | PHJDCONJXLIIPW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C13H23NO6 and a molecular weight of 289.32 g/mol . This compound is a derivative of aspartic acid, featuring both tert-butoxy and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to protect functional groups during reactions, allowing for selective modification of other parts of the molecule.
Synthesis and Applications
The synthesis of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of aspartic acid with tert-butoxycarbonyl and tert-butoxy groups. This compound is useful in peptide synthesis and other organic reactions where selective protection of functional groups is necessary.
While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds are synthesized using di-tert-butyl dicarbonate (Boc2O) for the introduction of the Boc group and tert-butyl esterification for the tert-butoxy group .
Research Findings and Patents
Research on 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is limited, but it is mentioned in the context of peptide chemistry and organic synthesis. Patents related to this compound or similar structures often focus on methods of synthesis and applications in pharmaceuticals or biotechnology .
| Patent Identifier | Description |
|---|---|
| WIPO PATENTSCOPE | Available patents for this chemical structure focus on synthesis methods and applications in biotechnology and pharmaceuticals. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume